

Introduction: The Imperative for Advanced Building Blocks in Kinase Inhibitor Design

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Compound of Interest

Compound Name: 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline

Cat. No.: B1582588

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Protein kinases represent one of the most critical enzyme families in cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a cornerstone of numerous pathologies, particularly cancer, making them high-value therapeutic targets. A significant portion of modern oncology is dominated by small-molecule kinase inhibitors, many of which are ATP-competitive and built upon privileged scaffolds like 4-anilinoquinazoline and 4-anilinopyrimidine.[1] The aniline moiety in these structures is fundamental, typically forming crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.

The evolution of medicinal chemistry has underscored the profound impact of fluorine substitution on the therapeutic index of drug candidates. Incorporating fluorine can enhance metabolic stability, modulate lipophilicity for better membrane permeability, and increase binding affinity.[2][3] These benefits are not merely theoretical; they have translated into a multitude of approved drugs with improved pharmacokinetic and pharmacodynamic profiles.[2]

This application note details the strategic use of **4-(2-Chloro-1,1,2-trifluoroethoxy)aniline**, a sophisticated building block designed to impart these desirable properties to novel kinase inhibitors. We will explore the rationale behind its molecular architecture, provide a detailed protocol for its incorporation into a representative quinazoline scaffold, and discuss its potential in targeting key oncogenic kinases.

The Architectural Advantage of the 4-(2-Chloro-1,1,2-trifluoroethoxy) Moiety

The efficacy of **4-(2-Chloro-1,1,2-trifluoroethoxy)aniline** as a synthon stems from the unique combination of its aniline core and the specialized fluoroalkoxy substituent. Each component serves a distinct, synergistic purpose in drug design.

- **Aniline Core:** Provides the essential pharmacophore for hinge-binding in ATP-competitive inhibitors. Its amino group acts as a hydrogen bond donor, anchoring the inhibitor within the active site.
- **Fluoroalkoxy Tail:** This is where the molecule's advanced properties originate.
 - **Metabolic Resistance:** The C-F bond is exceptionally strong. Fluorine atoms, particularly on the ethoxy group, can act as "metabolic shields," blocking sites susceptible to cytochrome P450-mediated oxidation. This can significantly increase the in vivo half-life of the final compound.[2][4]
 - **Lipophilicity and Permeability:** The fluorinated group increases lipophilicity, which can enhance absorption and membrane permeability. This is a critical factor for oral bioavailability.[5]
 - **pKa Modulation:** The strong electron-withdrawing nature of the trifluoroethoxy group lowers the pKa of the aniline nitrogen. This modulation can influence the molecule's binding interactions and solubility profile at physiological pH.[3]
 - **Conformational Influence:** The steric bulk and defined stereoelectronic properties of the substituent can help lock the molecule into a bioactive conformation, thereby improving binding affinity and target selectivity.[2]

Data Presentation

A comprehensive understanding of the starting material is fundamental to successful synthesis. The tables below summarize key data for the title compound and illustrate the therapeutic potential of inhibitors targeting the kinases for which this building block is well-suited.

Table 1: Physicochemical Properties of **4-(2-Chloro-1,1,2-trifluoroethoxy)aniline**

Property	Value	Reference
CAS Number	403-61-2	[6] [7]
Molecular Formula	C ₈ H ₇ ClF ₃ NO	[6] [8]
Molecular Weight	225.60 g/mol	[6]
IUPAC Name	4-(2-chloro-1,1,2-trifluoroethoxy)aniline	[8]
SMILES	<chem>C1=CC(=CC=C1N)OC(C(F)Cl)(F)F</chem>	[8] [9]

| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N [\[\[8\]](#) |

Table 2: Inhibitory Activity of Representative Multi-Kinase Inhibitors Targeting MET and VEGFR

While specific data for inhibitors derived from the title compound requires empirical generation, this table provides context on the potency of multi-kinase inhibitors that target pathways relevant to this building block's application.

Compound	Target Kinase	IC ₅₀ (nM)	Biological Role	Reference
Foretinib (GSK1363089)	c-MET	1.3 (Cabozantinib)	Tumor growth, metastasis, angiogenesis	[10][11]
VEGFR-2	0.035 (Cabozantinib)	Angiogenesis, vascular development	[10][11]	
Cabozantinib (XL184)	c-MET	1.3	Tumor growth, metastasis, angiogenesis	[12]
VEGFR-2	0.035	Angiogenesis, vascular development	[12]	
T-1840383	c-MET	Potent (not specified)	Dual inhibition of HGF/c-Met and VEGF/VEGFR signaling	[13][14]
VEGFR-2	Potent (not specified)	Dual inhibition of HGF/c-Met and VEGF/VEGFR signaling	[13][14]	

Experimental Protocols

Safety Precautions

Researchers must adhere to strict safety protocols. Aromatic anilines and their derivatives can be toxic and may be carcinogenic.[15] Halogenated solvents and strong acids/bases require careful handling.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

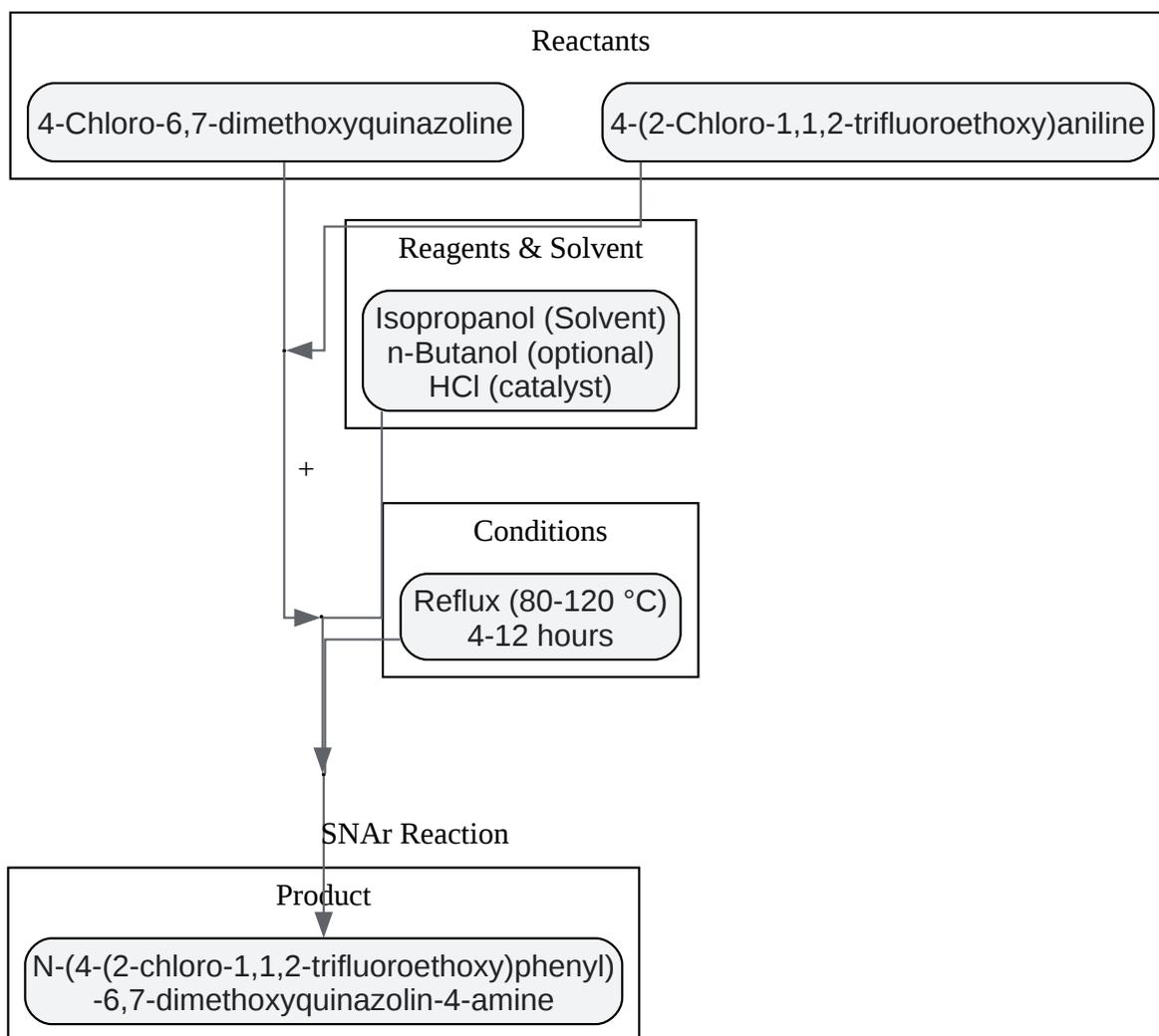
- Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
- MSDS/SDS: Consult the Safety Data Sheet for all reagents, including **4-(2-Chloro-1,1,2-trifluoroethoxy)aniline**, before commencing work.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Protocol 1: Synthesis of N-(4-(2-chloro-1,1,2-trifluoroethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol details the nucleophilic aromatic substitution (S_NAr) reaction to couple the title aniline with a common quinazoline core, a key step in forming many EGFR/VEGFR inhibitors.
[\[20\]](#)[\[21\]](#)

Objective: To synthesize a core anilinoquinazoline structure functionalized with the 4-(2-chloro-1,1,2-trifluoroethoxy) moiety.

Workflow Diagram:



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Synthetic workflow for the SNAr coupling reaction.

Materials:

- 4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq)
- **4-(2-Chloro-1,1,2-trifluoroethoxy)aniline** (1.1 mmol, 1.1 eq)

- Isopropanol or n-Butanol (15-20 mL)
- Concentrated HCl (optional, 1-2 drops as catalyst)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Standard laboratory glassware for workup and purification

Procedure:

- Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol).
- Reagent Addition: Add **4-(2-Chloro-1,1,2-trifluoroethoxy)aniline** (1.1 mmol) followed by isopropanol (15 mL). The choice of alcohol solvent is critical; isopropanol is standard, but n-butanol can be used for less reactive substrates requiring higher temperatures.
- Reaction Initiation: Begin stirring the suspension. If desired, add one drop of concentrated HCl to catalyze the reaction by protonating the quinazoline ring, making it more electrophilic.
- Heating: Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and maintain for 4-12 hours.
- Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloroquinazoline is consumed. A precipitate of the product hydrochloride salt will often form as the reaction proceeds.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Collect the precipitate by vacuum filtration.
 - Wash the solid with cold isopropanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

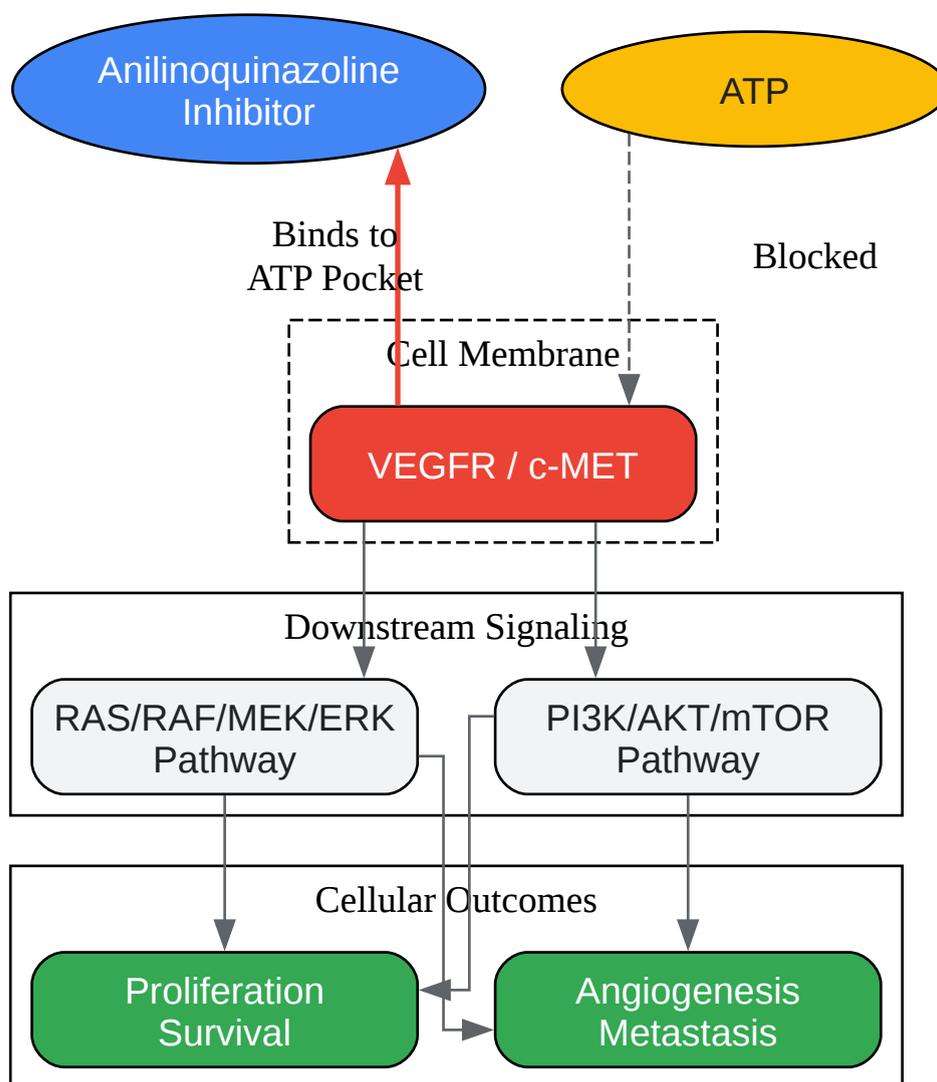
- Dry the solid under vacuum.
- Purification & Characterization:
 - The resulting hydrochloride salt is often pure enough for subsequent steps. If further purification is needed, the free base can be obtained by neutralization with a base (e.g., NaHCO₃ solution) and extraction with ethyl acetate, followed by recrystallization or silica gel column chromatography.
 - Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Context: Targeting Oncogenic Signaling

The anilinoquinazoline scaffold synthesized in Protocol 1 is the core of numerous inhibitors targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-MET.^{[12][13][21]} These receptors are critical drivers of tumor growth, angiogenesis, and metastasis.^{[14][22]}

Dysregulation of c-MET and VEGFR signaling pathways is a common feature in many human cancers, making dual inhibition a powerful therapeutic strategy.^{[12][13]}

Signaling Pathway Diagram:



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Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

An inhibitor derived from **4-(2-Chloro-1,1,2-trifluoroethoxy)aniline** would compete with ATP for binding to the kinase domain of receptors like VEGFR and c-MET. This action blocks autophosphorylation and halts the downstream signaling cascades (e.g., RAS/MAPK and PI3K/AKT) that drive oncogenic cellular processes.[22] The unique fluoroalkoxy group is designed to enhance the binding affinity and in vivo residence time of the inhibitor, leading to a more durable and potent anti-tumor effect.

Conclusion

4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is a highly valuable and strategically designed building block for the synthesis of next-generation kinase inhibitors. Its fluorinated tail offers medicinal chemists a powerful tool to overcome common challenges in drug development, such as metabolic instability and poor bioavailability. The provided protocol offers a reliable and scalable method for incorporating this synthon into proven therapeutic scaffolds. By leveraging the unique properties of this advanced intermediate, researchers can accelerate the discovery and development of potent and selective kinase inhibitors for oncology and other therapeutic areas.

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